molecular formula C19H19N3O4 B5574385 2-(3-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-(3-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B5574385
M. Wt: 353.4 g/mol
InChI Key: IQXAEEDCRVDEEP-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.13755610 g/mol and the complexity rating of the compound is 445. The solubility of this chemical has been described as 36.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitumor Activities

Hydrazide, oxadiazole derivatives, and benzothiazole moieties, related in structure to the compound of interest, have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds have shown significant in vitro antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi. Notably, certain derivatives exhibited high inhibitory activity against human tumor cell lines, including A549 (lung) and MCF7 (breast cancer), suggesting potential for chemotherapeutic applications (Kaya et al., 2017).

Antioxidant, Analgesic, and Anti-inflammatory Actions

Research on 1,3,4-oxadiazole and pyrazole derivatives, which share a similar core structure with the compound , has explored their computational and pharmacological potentials. These studies include toxicity assessment, tumor inhibition, and the evaluation of antioxidant, analgesic, and anti-inflammatory actions. Specific derivatives showed binding and moderate inhibitory effects in various assays, demonstrating their potential as therapeutic agents with multiple beneficial properties (Faheem, 2018).

Cancer Cell Growth Inhibition

Certain derivatives within the chemical space of interest have been designed, synthesized, and assessed for their anticancer activities. These compounds were tested on various cancer cell lines, and some showed appreciable cancer cell growth inhibition. This indicates the potential of these compounds, including those structurally related to 2-(3-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, in the development of new anticancer agents (Al-Sanea et al., 2020).

VEGF-A Inhibition

Benzophenone-thiazole derivatives, sharing a similarity in the functional moiety with the compound under discussion, have been synthesized and evaluated for their in vitro cytotoxicity and VEGF-A inhibition. These studies aimed at identifying potent inhibitors of VEGF-A, a key factor in angiogenesis and cancer progression, showcasing the potential use of related compounds in cancer treatment (Prashanth et al., 2014).

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-22(18(23)13-25-16-10-6-9-15(11-16)24-2)12-17-20-19(21-26-17)14-7-4-3-5-8-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXAEEDCRVDEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.